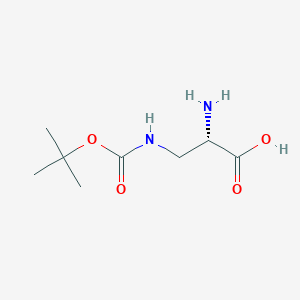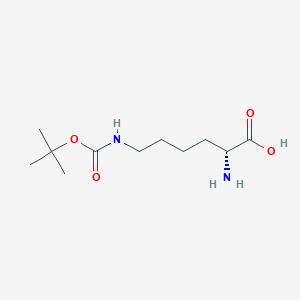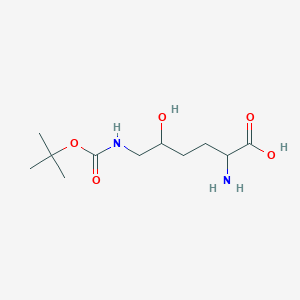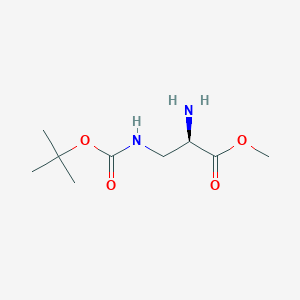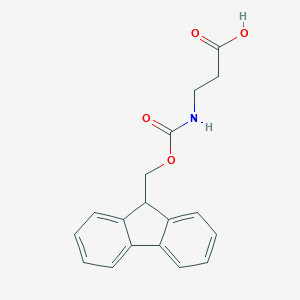
Fmoc-Pro-OPfp
描述
科学研究应用
Fmoc-Pro-OPfp is extensively used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins for research and development.
Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based inhibitors.
Medicine: Plays a role in the development of peptide-based therapeutics, including vaccines and hormone analogs.
作用机制
Target of Action
Fmoc-Pro-OPfp, also known as N-α-Fmoc-L-proline pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its main target is the amino acid proline, to which it binds during the synthesis process .
Mode of Action
this compound acts as a pre-formed pentafluorophenyl ester for the coupling of proline amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway. It plays a crucial role in the formation of amide bonds, a key step in peptide synthesis .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important factor in its use in peptide synthesis .
Result of Action
The result of this compound’s action is the successful coupling of proline amino-acid residues during peptide synthesis. This leads to the formation of the desired peptide chain .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at a temperature between 15-25°C . The removal of the Fmoc group is facilitated by a basic environment, typically achieved using piperidine .
生化分析
Biochemical Properties
Fmoc-Pro-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce proline residues into peptides, which are essential for the structural and functional properties of the resulting peptides. This compound reacts with amino groups of amino acids or peptides, forming stable amide bonds. This reaction is facilitated by the presence of pentafluorophenyl ester, which acts as a good leaving group, enhancing the efficiency of the coupling reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of proline residues into peptides, this compound indirectly influences cell function. Proline-rich peptides are known to play significant roles in cell signaling pathways, gene expression, and cellular metabolism. The presence of proline residues can affect the conformation and stability of peptides, thereby influencing their biological activity and interactions with other biomolecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of amide bonds between proline residues and other amino acids. The pentafluorophenyl ester group of this compound is highly reactive, allowing it to efficiently couple with amino groups of peptides. This reaction is typically carried out in the presence of a base, which deprotonates the amino group, making it more nucleophilic. The resulting amide bond is stable and resistant to hydrolysis, ensuring the integrity of the synthesized peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, reducing its effectiveness in peptide synthesis. Long-term studies have shown that the stability of this compound is crucial for maintaining the efficiency of peptide synthesis reactions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound facilitates efficient peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the coupling of proline residues to peptides. The presence of the pentafluorophenyl ester group enhances the reactivity of this compound, allowing it to participate in efficient peptide bond formation. This interaction is crucial for the synthesis of proline-rich peptides, which play significant roles in various biological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is likely to interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments where peptide synthesis occurs. Its distribution within tissues can influence the efficiency of peptide synthesis and the biological activity of the resulting peptides .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is likely to be found in cellular compartments where peptide synthesis occurs, such as the endoplasmic reticulum and the cytoplasm. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, ensuring its availability for peptide synthesis reactions .
准备方法
Synthetic Routes and Reaction Conditions
Fmoc-Pro-OPfp is synthesized through the reaction of N-(9-Fluorenylmethoxycarbonyl)-L-proline with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under mild conditions, with the reactants dissolved in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired ester is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet the required specifications for peptide synthesis applications .
化学反应分析
Types of Reactions
Fmoc-Pro-OPfp primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it an excellent leaving group in peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary and secondary amines, are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) are typically used.
Major Products
The primary product formed from the reaction of this compound with nucleophiles is the corresponding amide. This reaction is a key step in the synthesis of peptides, where the Fmoc group serves as a temporary protecting group for the amino terminus .
属性
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLOHXKGUNWRV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369899 | |
| Record name | Fmoc-Pro-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-90-4 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(pentafluorophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Pro-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-prolin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







